molecular formula C9H7FO2 B1448013 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1260011-02-6

4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1448013
CAS No.: 1260011-02-6
M. Wt: 166.15 g/mol
InChI Key: JGLNYXVRFNVKBQ-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative featuring a ketone group at the 1-position, a hydroxyl group at the 5-position, and a fluorine atom at the 4-position of the bicyclic indane scaffold. This structure places it within a broader class of bioactive indanones, which are known for their diverse pharmacological and agrochemical applications.

Biological Activity

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 1260011-02-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a fluorine atom and a hydroxyl group attached to a dihydroindene core. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms:

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed significant inhibition of cell proliferation with the following IC50 values:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that it may act as a microtubule destabilizer similar to colchicine .

The anticancer effects are thought to be mediated through interactions with specific molecular targets involved in cell proliferation and survival. In particular, the compound may inhibit key enzymes in metabolic pathways essential for cancer cell growth. Preliminary studies suggest that it could modulate pathways related to apoptosis and angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of bacterial enzymes critical for survival, although specific targets remain to be fully elucidated.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A detailed investigation into its effects on MCF-7 and A549 cells demonstrated dose-dependent cytotoxicity, with significant morphological changes observed under microscopy following treatment with the compound.
  • Microbial Resistance : Another study examined its efficacy against resistant bacterial strains, showing promising results that warrant further exploration into its potential as an antimicrobial agent.

Research Findings

Recent studies have expanded on the biological activity of this compound:

Molecular Modeling Studies

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinity and interaction patterns indicate potential for further drug development based on this scaffold .

In Vivo Studies

In vivo studies are needed to validate the efficacy observed in vitro. Initial animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for therapeutic applications in oncology .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H7FO2
  • Molecular Weight : 166.15 g/mol
  • CAS Number : 136191-16-7

The compound features a fluorine atom at the fourth position and a hydroxyl group at the fifth position on the indene structure. These functional groups significantly influence its chemical reactivity and biological interactions.

Medicinal Chemistry

4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one has been investigated for its potential as a pharmacophore in drug design. It exhibits:

  • Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values range from 2.43 to 14.65 µM, indicating its potency as an anticancer agent. The mechanism involves apoptosis induction through caspase activation and microtubule destabilization .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110.0Induction of apoptosis via caspase activation
HepG212.5Microtubule destabilization

Material Science

The compound is explored for its properties in developing advanced materials with specific electronic or optical characteristics. Its unique structure allows for potential applications in organic electronics and photonic devices.

Biological Studies

This compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. The hydroxyl group enhances its ability to form hydrogen bonds with biological molecules, improving binding affinity and metabolic stability.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Studies : A study demonstrated the compound's ability to induce apoptosis in cancer cells through increased caspase activity and cell cycle arrest in the G2/M phase .
  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal agents (e.g., Candida albicans), indicating its potential as an antimicrobial agent .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which warrant further investigation into its mechanisms and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of this compound involves halogenation and hydroxylation steps, which require precise control of reaction parameters. For fluorinated indenones, microwave-assisted synthesis (e.g., using β-keto ester intermediates with HCl and glacial acetic acid under controlled heating) can improve efficiency and reduce racemization risks . Optimization should focus on:

  • Temperature and solvent selection (e.g., glacial acetic acid for decarboxylation).
  • Catalyst compatibility (e.g., avoiding metal catalysts that may interfere with fluorine incorporation).
  • Purification methods (e.g., column chromatography with gradient elution to separate hydroxylated byproducts).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm the dihydroindenone backbone and substituent positions. Fluorine-induced splitting patterns in ¹H NMR can validate the fluoro group’s location .
    • 19F NMR to detect fluorine coupling and assess purity.
  • X-ray Crystallography:
    • Use SHELXL for refinement (e.g., resolving hydrogen-bonding networks between the hydroxyl and ketone groups) .
    • ORTEP-III for visualizing molecular geometry and verifying stereochemical assignments .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm molecular formula (e.g., distinguishing between hydroxylated and non-hydroxylated analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or hydroxyl positioning) influence the compound’s pharmacological activity, particularly in serotonin receptor targeting?

Methodological Answer: Fluorine and hydroxyl groups significantly impact binding affinity and selectivity. For example:

  • Fluorine’s electronegativity enhances 5-HT7 receptor binding by stabilizing ligand-receptor interactions through dipole-dipole forces (see analogs in Fig. 1 of ) .
  • Hydroxyl group placement affects solubility and hydrogen-bond donor capacity. Compare activity of 4-fluoro-5-hydroxy vs. 5-fluoro-4-hydroxy isomers using radioligand binding assays (e.g., Ki values for 5-HT7R) .
  • Structure-Activity Relationship (SAR) studies:
    • Synthesize analogs with bromine/chlorine substitutions (e.g., 4-bromo-6-fluoro derivatives ) and assess selectivity against off-target receptors (e.g., β-arrestin bias assays) .

Q. What experimental strategies can resolve contradictions in biological activity data between enantiomers of chiral analogs?

Methodological Answer: Chiral instability (e.g., racemization) is a common issue in fluorinated indenones. To address this:

  • Chiral Chromatography:
    • Use polysaccharide-based columns (e.g., Chiralpak IA/IB) for enantiomer separation. Monitor stability via circular dichroism (CD) spectroscopy over time .
  • Kinetic Studies:
    • Track racemization rates under physiological conditions (pH 7.4, 37°C) using polarimetry or HPLC.
  • Prochiral Design:
    • Replace the α-proton with a methyl group to prevent racemization (e.g., as in 5-chloro-2-methyl derivatives ).

Q. How can computational modeling guide the optimization of this compound for selective kinase or antimicrobial targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to predict binding poses with JAK2 (for kinase inhibition ) or microbial enzymes (e.g., Candida albicans CYP51 ).
  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP) to identify reactive sites for functionalization (e.g., bromination at C4 vs. C6) .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein stability in aqueous environments (e.g., GROMACS) to assess hydrogen-bond persistence and hydrophobic interactions .

Q. What are the critical considerations for designing derivatives with enhanced metabolic stability while retaining activity?

Methodological Answer:

  • Metabolic Soft-Spot Analysis:
    • Use liver microsomal assays to identify vulnerable sites (e.g., hydroxyl group glucuronidation).
  • Isosteric Replacement:
    • Replace the hydroxyl group with a bioisostere (e.g., sulfonamide or trifluoromethyl) to reduce Phase II metabolism .
  • Pro-drug Strategies:
    • Mask the hydroxyl group as an acetyl or phosphate ester to improve bioavailability .

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structural validation?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
    • Use 2D NMR (COSY, HSQC) to resolve discrepancies in proton assignments (e.g., overlapping signals in diastereomers) .
  • Twinned Data Refinement:
    • Apply SHELXL’s twin refinement tools for resolving pseudosymmetry in crystals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of indanone derivatives is highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons of Indanone Derivatives

Compound Name Substituents Key Activities/Findings Reference Evidence
4-Fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one 4-F, 5-OH Hypothesized dual role: H-bond donor (OH) and metabolic stability (F) Inferred from
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-OH, 5-isopropyl, 3-methyl Allelopathic activity (IC50: 0.34 μM hypocotyl inhibition)
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one 5-Br, 4-F Intermediate for pharmaceuticals; halogen enhances lipophilicity
2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (1a) 4-OCH3, benzylidene at 2-position Dual A1/A2A adenosine receptor antagonist; antidepressant via amino acid/lipid metabolism modulation
trans-2-Amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes 5/6-F, 6/5-OH, 1-Ph D2-like dopamine receptor agonists; reduced cGMP levels in striatal membranes

Pharmacological and Biochemical Insights

  • Fluorine Substitution: Fluorine at the 4-position (as in 5-bromo-4-fluoro analog) enhances metabolic stability and binding affinity to targets like GPCRs. For example, fluoro-substituted indanones in showed selective D2-like dopamine receptor agonism, attributed to fluorine’s electronegativity improving receptor-ligand interactions .
  • Hydroxyl Group Positioning: The 5-hydroxy group in the target compound may mimic catechol moieties in neurotransmitters, similar to trans-2-amino-5(6)-fluoro-6(5)-hydroxy analogs, which exhibited dopamine receptor activity . In contrast, 3-hydroxy-5-isopropyl-3-methyl analog () demonstrated allelopathic effects, suggesting hydroxyl positioning dictates target specificity .
  • Ketone and Benzylidene Modifications: Compound 1a () incorporates a benzylidene group, enabling π-π stacking with adenosine receptors, while the methoxy group enhances bioavailability. This contrasts with the target compound’s simpler structure, which may favor different pharmacokinetic profiles .

Allelopathic and Agrochemic Potential

The 3-hydroxy-5-isopropyl-3-methyl analog (IC50: 0.34 μM for hypocotyl inhibition) highlights the role of bulky substituents in growth suppression, whereas hydroxyl and fluorine in the target compound may offer milder phytotoxic effects suitable for selective herbicide development .

Properties

IUPAC Name

4-fluoro-5-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLNYXVRFNVKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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